molecular formula C28H21F2N3O3 B297681 N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide

N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide

Katalognummer B297681
Molekulargewicht: 485.5 g/mol
InChI-Schlüssel: PLBXCOFPEMLMLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide, also known as FPQA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. FPQA is a member of the quinazolinone family and has been studied for its ability to inhibit certain enzymes and receptors in the human body. In

Wirkmechanismus

N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide inhibits the activity of CDK2 and EGFR by binding to their active sites. CDK2 is a protein kinase that regulates the cell cycle and is overexpressed in many types of cancer. By inhibiting CDK2, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide can prevent cancer cells from dividing and proliferating. EGFR is a receptor that is overexpressed in many types of cancer and is involved in the growth and survival of cancer cells. By inhibiting EGFR, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide can prevent cancer cells from growing and spreading.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide inhibits the activity of CDK2 and EGFR, as previously mentioned. Physiologically, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in lab experiments is its specificity for CDK2 and EGFR. By targeting these specific enzymes and receptors, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide can provide more targeted and effective treatment for cancer. However, one limitation of using N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in lab experiments is its potential toxicity. N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to have cytotoxic effects on normal cells in addition to cancer cells. Therefore, careful dosing and monitoring are necessary when using N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in lab experiments.

Zukünftige Richtungen

There are several future directions for research on N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide. One direction is to investigate its potential as an anti-cancer agent in combination with other drugs or therapies. Another direction is to study its potential applications in other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide to minimize toxicity while maximizing efficacy.

Synthesemethoden

The synthesis of N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide involves a multi-step process that requires the use of various chemical reagents and solvents. The first step involves the reaction of 4-fluoroaniline with 2,3-dichlorophenol in the presence of potassium carbonate and copper powder to yield 4-(2,3-dichlorophenoxy)aniline. This intermediate product is then reacted with 4-fluorobenzaldehyde to form 4-(2,3-dichlorophenoxy)-N-(4-fluorophenyl)benzamide. The final step involves the reaction of this intermediate product with chloroacetyl chloride and triethylamine to yield N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been studied for its potential applications in medical research. It has been shown to inhibit the activity of certain enzymes and receptors in the human body, including but not limited to, cyclin-dependent kinase 2 (CDK2) and the epidermal growth factor receptor (EGFR). These enzymes and receptors are known to play a role in the development and progression of various diseases, including cancer. Therefore, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been investigated as a potential anti-cancer agent.

Eigenschaften

Produktname

N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide

Molekularformel

C28H21F2N3O3

Molekulargewicht

485.5 g/mol

IUPAC-Name

N-(4-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenoxy]acetamide

InChI

InChI=1S/C28H21F2N3O3/c29-19-8-12-21(13-9-19)31-26(34)17-36-23-5-3-4-18(16-23)27-32-25-7-2-1-6-24(25)28(35)33(27)22-14-10-20(30)11-15-22/h1-16,27,32H,17H2,(H,31,34)

InChI-Schlüssel

PLBXCOFPEMLMLH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.